molecular formula C15H13N3O4 B3841967 N'-[(4-methylbenzoyl)oxy]-3-nitrobenzenecarboximidamide

N'-[(4-methylbenzoyl)oxy]-3-nitrobenzenecarboximidamide

Cat. No. B3841967
M. Wt: 299.28 g/mol
InChI Key: HVOQQMWUWZURRP-UHFFFAOYSA-N
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Description

N'-[(4-methylbenzoyl)oxy]-3-nitrobenzenecarboximidamide, also known as MNBCI, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. MNBCI is a nitroaromatic compound that has been synthesized through various methods, and its mechanism of action has been extensively studied.

Scientific Research Applications

N'-[(4-methylbenzoyl)oxy]-3-nitrobenzenecarboximidamide has been found to have potential applications in various areas of scientific research, including cancer therapy, imaging, and sensing. This compound has been shown to selectively target cancer cells and induce apoptosis, making it a promising candidate for cancer therapy. This compound has also been used as a fluorescent probe for imaging applications, as it exhibits strong fluorescence emission in the presence of certain metal ions. Additionally, this compound has been used as a sensing material for the detection of nitroaromatic compounds, which are commonly found in explosives.

Mechanism of Action

The mechanism of action of N'-[(4-methylbenzoyl)oxy]-3-nitrobenzenecarboximidamide involves the formation of reactive oxygen species (ROS) and the induction of DNA damage, which ultimately leads to apoptosis. This compound has been shown to selectively target cancer cells by inducing DNA damage in cancer cells but not in normal cells. The ROS-mediated DNA damage is believed to be the primary mechanism of this compound-induced apoptosis.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects, including the induction of DNA damage, the activation of caspases, and the inhibition of cell proliferation. This compound has been shown to induce DNA damage in cancer cells by generating ROS, which leads to the activation of caspases and subsequent apoptosis. This compound has also been found to inhibit cell proliferation by inducing cell cycle arrest at the G2/M phase.

Advantages and Limitations for Lab Experiments

N'-[(4-methylbenzoyl)oxy]-3-nitrobenzenecarboximidamide has several advantages for lab experiments, including its high selectivity for cancer cells, its ability to induce apoptosis, and its potential for use in imaging and sensing applications. However, this compound also has some limitations, such as its low solubility in aqueous solutions and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the research and development of N'-[(4-methylbenzoyl)oxy]-3-nitrobenzenecarboximidamide. One direction is to optimize the synthesis method to improve the yield and purity of this compound. Another direction is to explore the potential of this compound in combination therapy with other anticancer agents. Additionally, this compound can be further developed as a fluorescent probe for imaging applications or as a sensing material for the detection of other analytes. Finally, the toxicity of this compound at high concentrations needs to be further investigated to ensure its safety for potential clinical applications.
Conclusion:
In conclusion, this compound is a promising compound that has potential applications in various areas of scientific research. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been extensively studied. This compound has shown promising results in cancer therapy, imaging, and sensing applications, and further research is needed to explore its full potential.

properties

IUPAC Name

[(Z)-[amino-(3-nitrophenyl)methylidene]amino] 4-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O4/c1-10-5-7-11(8-6-10)15(19)22-17-14(16)12-3-2-4-13(9-12)18(20)21/h2-9H,1H3,(H2,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVOQQMWUWZURRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)ON=C(C2=CC(=CC=C2)[N+](=O)[O-])N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)O/N=C(/C2=CC(=CC=C2)[N+](=O)[O-])\N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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